

# An In-depth Technical Guide to Imipenem Monohydrate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Imipenem monohydrate	
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### Introduction

Imipenem is a potent, broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It is a semi-synthetic derivative of thienamycin, a natural product of Streptomyces cattleya.[1] Imipenem exhibits excellent activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-drug resistant strains.[2][3] Due to its rapid degradation by the renal enzyme dehydropeptidase-I, it is clinically administered in combination with cilastatin, a dehydropeptidase-I inhibitor. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **imipenem monohydrate**, along with its mechanism of action and relevant experimental protocols.

## **Chemical Structure and Identification**

**Imipenem monohydrate** is the hydrated form of imipenem. Its chemical structure is characterized by a carbapenem core fused to a  $\beta$ -lactam ring, with a distinctive hydroxyethyl side chain and a thioether linkage to a formimidoylaminoethyl group.



Identifier	Value
IUPAC Name	(5R,6S)-3-[[2-(formimidoylamino)ethyl]thio]-6- [(1R)-1-hydroxyethyl]-7-oxo-1- azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid monohydrate[4]
CAS Number	74431-23-5[2]
Molecular Formula	C12H17N3O4S·H2O[5]
Molecular Weight	317.36 g/mol [4]
Synonyms	N-Formimidoylthienamycin monohydrate, MK-787[6]

# **Physicochemical Properties**

A summary of the key physicochemical properties of **imipenem monohydrate** is presented below.

Property	Value	Reference
Appearance	White to off-white or pale yellow, slightly hygroscopic powder	[7]
Melting Point	193-198 °C	[5]
рКа	pKa <sub>1</sub> : ~3.2 (carboxylic acid)pKa <sub>2</sub> : ~9.9 (formimidoyl group)	[5]
Specific Optical Rotation [α]D <sup>25</sup>	+84° to +89° (c=5 mg/mL in pH 7 buffer)	[8]
UV Absorption Maximum (in water)	299 nm	[5]
Solubility (mg/mL)	Water: >5Methanol: Slightly solubleDMSO: Soluble	[5][6]



## **Crystal Structure**

**Imipenem monohydrate** crystallizes in an orthorhombic system.

Crystallographic Parameter	Value	Reference
Crystal System	Orthorhombic	[9]
Space Group	P212121	[9]
Unit Cell Dimensions	a = 8.2534(3) Åb = 11.1293(4) Åc = 15.4609(6) Å	[9]

# **Spectroscopic Data**

Detailed spectroscopic data is essential for the structural elucidation and quality control of **imipenem monohydrate**.

Infrared (IR) Spectroscopy: While specific peak assignments for **imipenem monohydrate** are not readily available in the public domain, a typical IR spectrum would be expected to show characteristic absorptions for the following functional groups: O-H stretch (from the hydroxyl group and water of hydration), N-H stretch (from the amine and amide groups), C=O stretch (from the β-lactam and carboxyl groups), and C=C stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for **imipenem monohydrate** are not widely published. However, predicted <sup>1</sup>H NMR data in D<sub>2</sub>O is available and can serve as a reference.[10]

### **Mechanism of Action**

Imipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] The disruption of cell wall integrity leads to cell lysis and bacterial death.





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Caption: Mechanism of action of imipenem.

# Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This protocol provides a general method for the analysis of **imipenem monohydrate**.

#### Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm)

#### Reagents:

- Acetonitrile (HPLC grade)
- · Monobasic potassium phosphate
- Phosphoric acid or Sodium hydroxide (for pH adjustment)
- Water (HPLC grade)

#### Procedure:

 Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M) and adjust the pH to approximately 6.8 with phosphoric acid or sodium hydroxide. The mobile phase is typically a



mixture of this buffer and acetonitrile. A common composition is buffer:acetonitrile (95:5 v/v). Filter and degas the mobile phase.

- Standard Solution Preparation: Accurately weigh a quantity of Imipenem Monohydrate
  reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g.,
  0.5 mg/mL).
- Sample Solution Preparation: Accurately weigh a quantity of the **imipenem monohydrate** sample and dissolve it in the mobile phase to obtain a similar concentration to the standard solution.
- Chromatographic Conditions:

Flow Rate: 1.0 mL/min

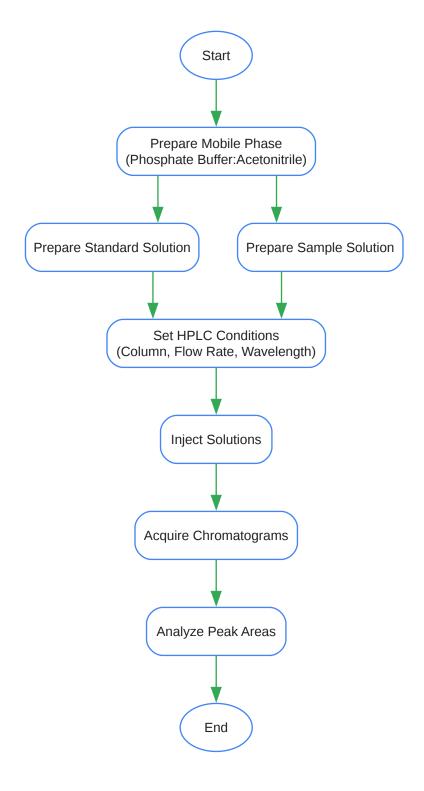
o Detection Wavelength: 299 nm

Injection Volume: 20 μL

Column Temperature: Ambient

- Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
- Calculation: Calculate the purity or assay of the sample by comparing the peak area of the sample to that of the standard.





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Caption: General workflow for HPLC analysis.



# X-Ray Powder Diffraction (XRPD) for Crystal Structure Analysis

This protocol outlines the general steps for XRPD analysis of imipenem monohydrate.

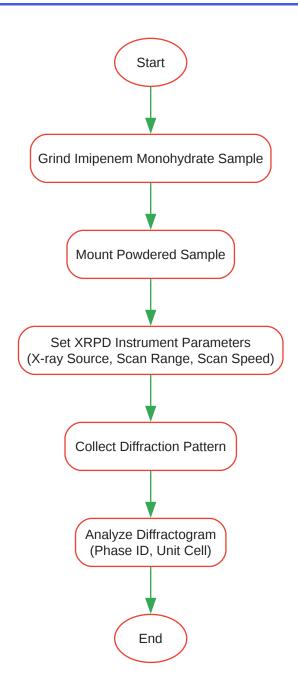
#### Instrumentation:

X-Ray Powder Diffractometer with a Cu Kα source

#### Procedure:

- Sample Preparation: Gently grind the **imipenem monohydrate** powder to a fine, uniform consistency using a mortar and pestle.
- Sample Mounting: Mount the powdered sample onto a sample holder.
- Instrument Setup:
  - X-ray source: Cu K $\alpha$  ( $\lambda$  = 1.5406 Å)
  - Voltage and Current: e.g., 40 kV and 40 mA
  - Scan Range (2θ): e.g., 5° to 50°
  - Scan Speed: e.g., 2°/min
- Data Collection: Collect the diffraction pattern.
- Data Analysis: Analyze the resulting diffractogram to identify the crystalline phases and determine the unit cell parameters.





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Caption: General workflow for XRPD analysis.

# **Synthesis of Imipenem**

The synthesis of imipenem is a multi-step process. A generalized synthetic scheme is presented below.





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Caption: Generalized synthetic workflow for imipenem.

## **Stability**

**Imipenem monohydrate** is known to be unstable in aqueous solutions, with its stability being dependent on temperature, pH, and concentration. Degradation primarily occurs through hydrolysis of the  $\beta$ -lactam ring. Stability studies are crucial for determining appropriate storage conditions and shelf-life.

## Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of **imipenem monohydrate**. The tabulated data, diagrams, and experimental protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important antibiotic. Further research into the detailed spectroscopic characterization would be beneficial for the scientific community.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Imipenem Monohydrate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018548#imipenem-monohydrate-chemical-structure-and-properties]

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